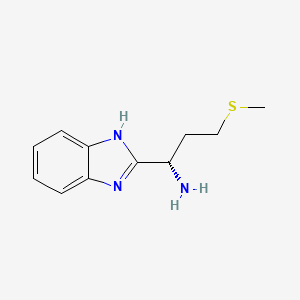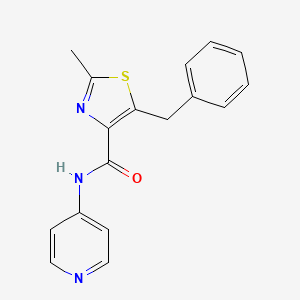![molecular formula C9H9N3O2S2 B11129137 Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B11129137.png)
Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both thiazole and thiophene rings in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
Thiazole Ring Formation: The synthesis of the thiazole ring can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Final Assembly: The final step involves the coupling of the thiazole and thiophene rings. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under mild conditions.
Industrial Production Methods
Industrial production of Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate typically involves large-scale batch reactions using automated reactors. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Enzyme Inhibition: Potential inhibitor of enzymes like acetylcholinesterase.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory and anticancer agent.
Diagnostics: Used in the development of diagnostic probes.
Industry
Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The compound’s thiazole and thiophene rings facilitate binding through π-π interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
Methyl [2-amino-4-(phenyl)-1,3-thiazol-5-yl]carbamate: Similar structure but with a phenyl group instead of a thiophene ring.
Ethyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate: Ethyl group instead of a methyl group.
Uniqueness
Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and binding affinity in biological systems, making it a versatile compound in various applications.
属性
分子式 |
C9H9N3O2S2 |
|---|---|
分子量 |
255.3 g/mol |
IUPAC 名称 |
methyl N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2S2/c1-14-9(13)12-7-6(11-8(10)16-7)5-3-2-4-15-5/h2-4H,1H3,(H2,10,11)(H,12,13) |
InChI 键 |
UJQUIZQYVOIWIA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=C(N=C(S1)N)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide](/img/structure/B11129069.png)

![2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11129075.png)
![1-(4-Bromophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129083.png)
![4-chloro-N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11129086.png)

![3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129097.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-benzotriazole](/img/structure/B11129103.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129104.png)
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-pentyl-1H-benzimidazole](/img/structure/B11129112.png)

![7-Fluoro-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129129.png)

